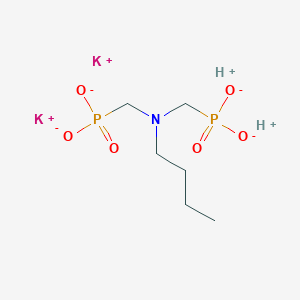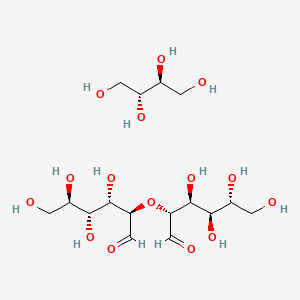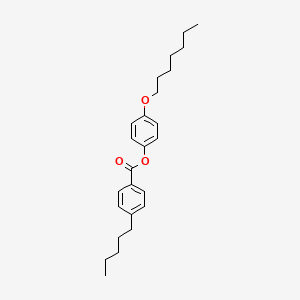
Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Heptyloxyphenol 4-n-pentylbenzoate: is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a heptyloxy group attached to the phenol ring and a pentylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Heptyloxyphenol 4-n-pentylbenzoate typically involves the esterification of 4-n-Heptyloxyphenol with 4-n-pentylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 4-n-Heptyloxyphenol 4-n-pentylbenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-n-Heptyloxyphenol 4-n-pentylbenzoate can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyloxy or pentylbenzoate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-n-Heptyloxyphenol 4-n-pentylbenzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antimicrobial drug development.
Medicine: Research is ongoing to explore the potential therapeutic applications of 4-n-Heptyloxyphenol 4-n-pentylbenzoate. Its ability to interact with biological targets suggests it could be useful in the development of new pharmaceuticals.
Industry: In the materials science field, 4-n-Heptyloxyphenol 4-n-pentylbenzoate is used in the production of liquid crystals and other advanced materials. Its properties make it suitable for use in electronic displays and other high-tech applications.
Mecanismo De Acción
The mechanism of action of 4-n-Heptyloxyphenol 4-n-pentylbenzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The heptyloxy and pentylbenzoate groups play a crucial role in determining the compound’s affinity for these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
4-n-Heptyloxyphenol: Shares the heptyloxy group but lacks the pentylbenzoate moiety.
4-n-Pentylbenzoic Acid: Contains the pentylbenzoate group but lacks the heptyloxyphenol structure.
4-n-Octyloxyphenol: Similar structure with an octyloxy group instead of a heptyloxy group.
Uniqueness: 4-n-Heptyloxyphenol 4-n-pentylbenzoate is unique due to the combination of the heptyloxy and pentylbenzoate groups. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
Propiedades
Número CAS |
50802-53-4 |
|---|---|
Fórmula molecular |
C25H34O3 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(4-heptoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-8-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |
Clave InChI |
WZNRFIHLJAONQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


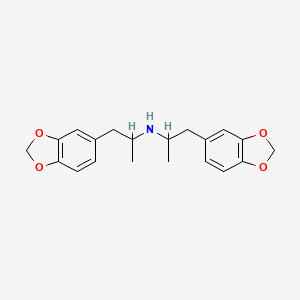
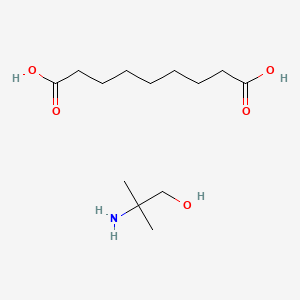

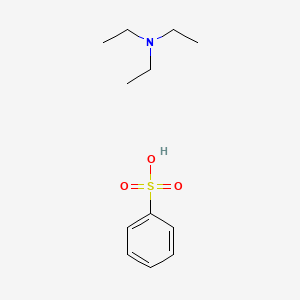
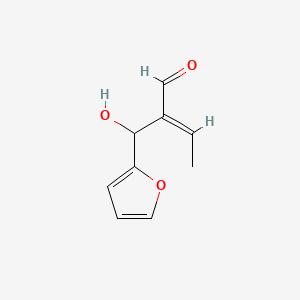
![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
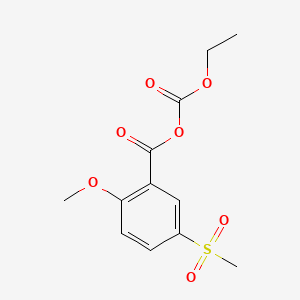
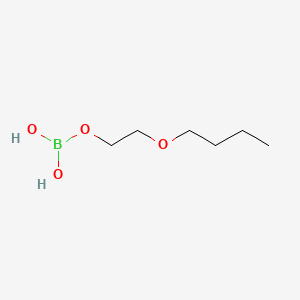
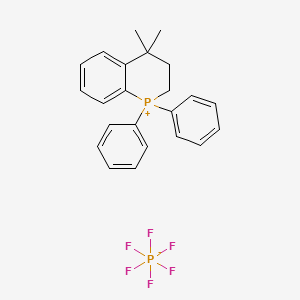
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
